molecular formula C9H18F3O4P B1456100 Tris(3-fluoropropyl)phosphate CAS No. 1346521-40-1

Tris(3-fluoropropyl)phosphate

Cat. No. B1456100
CAS RN: 1346521-40-1
M. Wt: 278.21 g/mol
InChI Key: JWFLGVANQCKLNO-UHFFFAOYSA-N
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Description

Tris(3-fluoropropyl)phosphate (TFPP) is an organophosphate ester that is commonly used as a flame retardant in various industries. It has a molecular weight of 278.21 .


Molecular Structure Analysis

The molecular formula of Tris(3-fluoropropyl)phosphate is C9H18F3O4P . The InChI code is 1S/C9H18F3O4P/c10-4-1-7-14-17(13,15-8-2-5-11)16-9-3-6-12/h1-9H2 .


Physical And Chemical Properties Analysis

Tris(3-fluoropropyl)phosphate is a liquid at ambient temperature . It has a molecular weight of 278.21 .

Scientific Research Applications

Chemical Synthesis

Tris(3-fluoropropyl)phosphate is used in chemical synthesis due to its unique structure and properties . Its molecular weight is 278.21, and it has a liquid physical form at ambient temperature .

Flame Retardant

Like other organophosphate esters, Tris(3-fluoropropyl)phosphate can be used as a flame retardant . It can be added to materials to reduce their flammability and increase safety.

Building Insulation

In the construction industry, Tris(3-fluoropropyl)phosphate can be used in rigid and spray polyurethane foam for building insulation . It helps to comply with flammability standards.

Furniture and Automotive Seating

Tris(3-fluoropropyl)phosphate can be added to flexible polyurethane foam used in furniture and automotive seating . It acts as a flame retardant, increasing the safety of these products.

Textile Waterproofing

Tris(3-fluoropropyl)phosphate can be used in textile waterproofing sprays . It helps to make textiles resistant to water, enhancing their durability and usability.

Environmental Research

Tris(3-fluoropropyl)phosphate can be used in environmental research . Scientists can study its presence and effects in the environment, providing valuable insights into pollution and environmental health.

Safety and Hazards

Tris(3-fluoropropyl)phosphate is classified as harmful in contact with skin (H312), harmful if inhaled (H332), may cause respiratory irritation (H335), harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319) .

Mechanism of Action

Target of Action

Tris(3-fluoropropyl)phosphate is an organophosphate ester. The primary targets of organophosphate esters are usually enzymes that are crucial for nerve function, such as acetylcholinesterase . .

Mode of Action

As an organophosphate, it may inhibit the function of target enzymes by binding to their active sites, thereby disrupting nerve function

Biochemical Pathways

. This can result in a variety of downstream effects, including muscle contraction and potential overstimulation of the nervous system.

Pharmacokinetics

As an organophosphate, it is likely to be absorbed through the skin, respiratory tract, and gastrointestinal tract . It may be distributed throughout the body, with potential accumulation in fatty tissues due to its lipophilic nature. Metabolism may occur in the liver, and excretion is likely to occur via the kidneys

Result of Action

At the cellular level, they may cause cell death due to overstimulation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tris(3-fluoropropyl)phosphate. For example, temperature and pH can affect its stability and rate of degradation . Additionally, the presence of other chemicals can influence its action and efficacy. For instance, certain chemicals may compete with Tris(3-fluoropropyl)phosphate for binding sites on target enzymes, thereby reducing its efficacy .

properties

IUPAC Name

tris(3-fluoropropyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18F3O4P/c10-4-1-7-14-17(13,15-8-2-5-11)16-9-3-6-12/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFLGVANQCKLNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COP(=O)(OCCCF)OCCCF)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18F3O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(3-fluoropropyl)phosphate

CAS RN

1346521-40-1
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346521-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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